molecular formula C14H14INO2S B14628988 Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- CAS No. 56751-80-5

Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl-

Cat. No.: B14628988
CAS No.: 56751-80-5
M. Wt: 387.24 g/mol
InChI Key: UUOSIARSXQLWRW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- typically involves the reaction of 2-iodoaniline with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as acetonitrile and dichloromethane. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s activity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(2-iodophenyl)-N,4-dimethyl- is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

CAS No.

56751-80-5

Molecular Formula

C14H14INO2S

Molecular Weight

387.24 g/mol

IUPAC Name

N-(2-iodophenyl)-N,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C14H14INO2S/c1-11-7-9-12(10-8-11)19(17,18)16(2)14-6-4-3-5-13(14)15/h3-10H,1-2H3

InChI Key

UUOSIARSXQLWRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2I

Origin of Product

United States

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